Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-cyanobenzaldehyde with pyrrolidine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester functionality allow the compound to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-cyanophenyl)pyrrolidine-3-carboxylate
- 4-Methylpyrrole-2-carboxylic acid
Comparison
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a cyanophenyl group, which is significant for its biological interactions. The presence of the cyano group enhances the compound's ability to interact with various biological targets, potentially leading to diverse pharmacological effects.
The mechanism of action for this compound involves its binding to specific enzymes or receptors. This binding can modulate their activity, which may result in various biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can also interact with receptors, potentially affecting signaling pathways related to cancer and viral infections.
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties by inhibiting viral polymerase activity. This suggests its potential application in the treatment of viral infections.
Anticancer Effects
The compound has been evaluated for its anticancer activity, showing promise in inhibiting the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer cells and other tumor types. The mechanism underlying this activity may involve the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity of this compound against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and others.
- Results : The compound exhibited significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death compared to control treatments like cisplatin .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered in vivo. Key parameters such as maximum concentration (Cmax) and elimination half-life (t½) have been evaluated to understand its bioavailability and distribution within biological systems .
Data Table: Summary of Biological Activities
Properties
CAS No. |
203512-37-2 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14/h2-5,11-12,15H,7-8H2,1H3 |
InChI Key |
ZIIAJWIJCRPMII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2C#N |
Origin of Product |
United States |
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